4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione
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Overview
Description
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione is a complex organic compound that belongs to the class of thieno[3,4-b]pyrazine derivatives
Preparation Methods
The synthesis of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[3,4-b]pyrazine core: This can be achieved through the cyclization of appropriate precursors such as acyl (bromo)acetylenes and pyrrole rings under specific conditions.
Introduction of the benzyl and methoxyphenyl groups: These groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Final cyclization and functionalization: The final steps involve cyclization and functionalization to achieve the desired octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Scientific Research Applications
4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 4-benzyl-1-(3-methoxyphenyl)-octahydro-6lambda6-thieno[3,4-b]pyrazine-2,6,6-trione include other thieno[3,4-b]pyrazine derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their biological activities and applications . Some examples of similar compounds are:
- Pyrrolopyrazine derivatives
- Indole derivatives
- Triazole derivatives
The uniqueness of this compound lies in its specific combination of substituents and its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-17-9-5-8-16(10-17)22-19-14-27(24,25)13-18(19)21(12-20(22)23)11-15-6-3-2-4-7-15/h2-10,18-19H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYLTCCKHMVDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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